2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester typically involves the esterification of 2-propenoic acid with 4-chloro-3,5-dimethylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and chloro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The phenyl and chloro groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 3-phenyl-, ethyl ester:
2-Propenoic acid, 3-phenyl-, pentyl ester:
Uniqueness
The presence of the 4-chloro-3,5-dimethylphenyl group in 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
89329-16-8 |
---|---|
Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15ClO2/c1-12-10-15(11-13(2)17(12)18)20-16(19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
ZVJZBEHVBFHLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.